molecular formula C36H52O15 B14646280 Reoselin A CAS No. 53011-70-4

Reoselin A

Cat. No.: B14646280
CAS No.: 53011-70-4
M. Wt: 724.8 g/mol
InChI Key: IRJOYYJBFNUUNS-HYEWAJBBSA-N
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Description

Reoselin A is a glycoside compound isolated from the roots of Ferula korshinskyi. It is chemically identified as karatavikinol 10′-O-β-D-glucopyranosyl-(1→2)-O-β-D-glucopyranoside

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Reoselin A involves the isolation of the compound from the roots of Ferula korshinskyi. The process typically includes extraction, purification, and structural elucidation using techniques such as nuclear magnetic resonance (NMR) spectroscopy .

Industrial Production Methods

Currently, there is limited information on the industrial production methods of this compound. Most of the research focuses on laboratory-scale synthesis and isolation from natural sources.

Chemical Reactions Analysis

Types of Reactions

Reoselin A undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

Reoselin A has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Reoselin A involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence oxidative stress and inflammatory pathways.

Comparison with Similar Compounds

Reoselin A is structurally similar to other glycosides isolated from the roots of Ferula species, such as feroside. it is unique due to its specific glycosidic linkage and the presence of karatavikinol as the aglycone . Other similar compounds include:

    Feroside: Karatavikin 11′-O-β-D-glucopyranoside

    Karatavikinol: The aglycone component of this compound

These compounds share similar structural features but differ in their glycosidic linkages and biological activities.

Properties

CAS No.

53011-70-4

Molecular Formula

C36H52O15

Molecular Weight

724.8 g/mol

IUPAC Name

7-[(2E,6E,10S)-10-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-11-hydroxy-3,7,11-trimethyldodeca-2,6-dienoxy]chromen-2-one

InChI

InChI=1S/C36H52O15/c1-19(6-5-7-20(2)14-15-46-22-11-9-21-10-13-27(39)47-23(21)16-22)8-12-26(36(3,4)45)50-35-33(31(43)29(41)25(18-38)49-35)51-34-32(44)30(42)28(40)24(17-37)48-34/h6,9-11,13-14,16,24-26,28-35,37-38,40-45H,5,7-8,12,15,17-18H2,1-4H3/b19-6+,20-14+/t24-,25-,26+,28-,29-,30+,31+,32-,33-,34+,35+/m1/s1

InChI Key

IRJOYYJBFNUUNS-HYEWAJBBSA-N

Isomeric SMILES

C/C(=C\CC/C(=C/COC1=CC2=C(C=C1)C=CC(=O)O2)/C)/CC[C@@H](C(C)(C)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O

Canonical SMILES

CC(=CCCC(=CCOC1=CC2=C(C=C1)C=CC(=O)O2)C)CCC(C(C)(C)O)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)O)O

Origin of Product

United States

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